Cas no 51149-87-2 (1-Naphthalenol, 5-methyl-)

1-Naphthalenol, 5-methyl- 化学的及び物理的性質
名前と識別子
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- 1-Naphthalenol, 5-methyl-
- 5-METHYL-1-NAPHTHOL
- 5-methylnaphthalen-1-ol
- 5-Methylnaphthalene-1-ol
- 5-Methyl-1-naphthol100µg
- 5-Methyl-1-naphthalenol
- DTXSID30463265
- SCHEMBL1101882
- EN300-7812869
- 5-hydroxy-1-methylnaphthalene
- Z1198314559
- IFFNCYKOPFBODF-UHFFFAOYSA-N
- 51149-87-2
- BCA14987
- AKOS006306156
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- インチ: InChI=1S/C11H10O/c1-8-4-2-6-10-9(8)5-3-7-11(10)12/h2-7,12H,1H3
- InChIKey: IFFNCYKOPFBODF-UHFFFAOYSA-N
- ほほえんだ: CC1C=CC=C2C=1C=CC=C2O
計算された属性
- せいみつぶんしりょう: 158.0732
- どういたいしつりょう: 158.073164938g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 155
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 20.2Ų
じっけんとくせい
- PSA: 20.23
1-Naphthalenol, 5-methyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Aaron | AR00E2F3-500mg |
5-Methylnaphthalene-1-ol |
51149-87-2 | 95% | 500mg |
$1480.00 | 2025-02-14 | |
Aaron | AR00E2F3-2.5g |
5-Methylnaphthalene-1-ol |
51149-87-2 | 95% | 2.5g |
$3683.00 | 2025-02-14 | |
1PlusChem | 1P00E26R-250mg |
5-Methylnaphthalene-1-ol |
51149-87-2 | 95% | 250mg |
$782.00 | 2025-02-18 | |
Aaron | AR00E2F3-5g |
5-Methylnaphthalene-1-ol |
51149-87-2 | 95% | 5g |
$5436.00 | 2025-02-14 | |
1PlusChem | 1P00E26R-2.5g |
5-Methylnaphthalene-1-ol |
51149-87-2 | 95% | 2.5g |
$2991.00 | 2025-02-18 | |
A2B Chem LLC | AG55219-500mg |
5-Methylnaphthalene-1-ol |
51149-87-2 | 95% | 500mg |
$1149.00 | 2024-04-19 | |
A2B Chem LLC | AG55219-1g |
5-Methylnaphthalene-1-ol |
51149-87-2 | 95% | 1g |
$1464.00 | 2024-04-19 | |
A2B Chem LLC | AG55219-50mg |
5-Methylnaphthalene-1-ol |
51149-87-2 | 95% | 50mg |
$367.00 | 2024-04-19 | |
A2B Chem LLC | AG55219-2.5g |
5-Methylnaphthalene-1-ol |
51149-87-2 | 95% | 2.5g |
$2835.00 | 2024-04-19 | |
Aaron | AR00E2F3-10g |
5-Methylnaphthalene-1-ol |
51149-87-2 | 95% | 10g |
$8051.00 | 2023-12-15 |
1-Naphthalenol, 5-methyl- 関連文献
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1. Experiments on the synthesis of substances related to the sterols. Part LIII. Stereospecific synthesis of a tricyclic ketoneJ. W. Cornforth,O. Kauder,J. E. Pike,Robert Robinson J. Chem. Soc. 1955 3348
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Yizhou Dong,Susan L. Morris-Natschke,Kuo-Hsiung Lee Nat. Prod. Rep. 2011 28 529
1-Naphthalenol, 5-methyl-に関する追加情報
Chemical Profile of 1-Naphthalenol, 5-methyl- (CAS No. 51149-87-2)
1-Naphthalenol, 5-methyl- (CAS No. 51149-87-2) is a significant organic compound belonging to the naphthol family, characterized by a methoxy substituent at the 5-position of the naphthalene ring. This compound has garnered considerable attention in the field of pharmaceutical chemistry and material science due to its unique structural and functional properties. The presence of both hydroxyl and methoxy groups imparts distinctive reactivity, making it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.
The molecular structure of 1-Naphthalenol, 5-methyl- consists of a naphthalene core with an -OH group at the 1-position and an -OCH₃ group at the 5-position. This arrangement creates a balance between aromatic stability and functional reactivity, enabling diverse chemical transformations. The compound’s solubility profile in polar organic solvents such as ethanol and dimethyl sulfoxide (DMSO) further enhances its utility in laboratory-scale synthesis and industrial applications.
In recent years, 1-Naphthalenol, 5-methyl- has been explored for its potential role in drug development. Its structural motif is reminiscent of several bioactive molecules, particularly those targeting enzyme inhibition and receptor binding. Preliminary studies have indicated that derivatives of this compound exhibit promising pharmacological properties, including anti-inflammatory and antimicrobial effects. The hydroxyl group at the 1-position can participate in hydrogen bonding interactions with biological targets, while the methoxy group can influence metabolic stability and bioavailability.
One of the most intriguing aspects of 1-Naphthalenol, 5-methyl- is its versatility in synthetic chemistry. Researchers have leveraged its reactivity to develop novel heterocyclic compounds, which are integral to modern pharmaceutical design. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce additional functional groups at strategic positions on the naphthalene ring, generating complex molecular architectures with tailored biological activities.
The compound’s role in material science is equally noteworthy. Its ability to form stable complexes with metal ions has been exploited in the development of luminescent materials and sensors. These materials find applications in optoelectronic devices, where precise control over molecular structure is essential for optimizing performance. Additionally, 1-Naphthalenol, 5-methyl- serves as a precursor in the synthesis of liquid crystals and polymers with specialized optical properties.
Recent advancements in computational chemistry have further illuminated the potential of 1-Naphthalenol, 5-methyl- as a scaffold for drug discovery. Molecular docking simulations have identified its binding affinity to various protein targets, suggesting applications in treating neurological disorders and metabolic diseases. These simulations not only predict possible drug candidates but also guide experimental efforts by highlighting key structural features that enhance binding efficacy.
The synthesis of 1-Naphthalenol, 5-methyl- typically involves multi-step organic reactions starting from commercially available precursors such as methyl naphthalene or dimethoxybenzene. Catalytic hydrogenation or oxidation steps are commonly employed to introduce the hydroxyl group at the desired position. The reaction conditions must be carefully optimized to avoid side products and ensure high yield and purity.
In industrial settings, large-scale production of 1-Naphthalenol, 5-methyl- requires robust purification techniques to meet pharmaceutical-grade standards. Chromatographic methods such as column chromatography or recrystallization are often utilized to isolate the compound from reaction mixtures. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are employed to confirm structural integrity and purity.
The safety profile of 1-Naphthalenol, 5-methyl- is another critical consideration in its handling and application. While it does not pose significant acute toxicity risks under controlled conditions, appropriate personal protective equipment (PPE) should be used during synthesis and handling to minimize exposure. Storage conditions should also be optimized to prevent degradation due to moisture or light exposure.
Future research directions for 1-Naphthalenol, 5-methyl- include exploring its derivatives as lead compounds for novel therapeutics. By modifying substituents on the naphthalene ring or introducing additional functional groups, researchers aim to enhance its pharmacological potency and selectivity. Collaborative efforts between synthetic chemists and biologists will be essential in translating these findings into clinical applications.
The growing interest in green chemistry principles has also influenced approaches to synthesizing 1-Naphthalenol, 5-methyl-. Catalytic methods that minimize waste generation and energy consumption are being prioritized over traditional stoichiometric reactions. Such sustainable practices not only reduce environmental impact but also improve cost efficiency for industrial-scale production.
In conclusion,1-Naphthalenol, 5-methyl-(CAS No. *51149* *–* *87* *–* *2)* represents a versatile compound with broad applications across pharmaceuticals and materials science. Its unique structural features enable diverse chemical modifications, making it a valuable building block for developing new drugs and functional materials. Continued research into its properties and potential will likely uncover even more innovative uses for this remarkable molecule.
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